セファトリジン

概要

説明

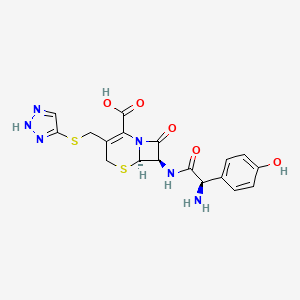

セファトリジンは、広域スペクトルの半合成第一世代セファロスポリン系抗生物質です。抗菌活性で知られており、様々な細菌感染症の治療に使用されています。 セファトリジンは、細菌細胞壁の内膜に存在するペニシリン結合タンパク質に結合し、不活性化します。これらのタンパク質は、細菌細胞壁の合成と維持に不可欠です .

2. 製法

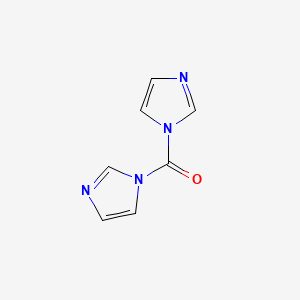

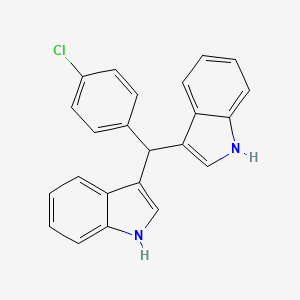

セファトリジンの製造には、いくつかの合成経路が関与しています。1つの方法は、7-テトラゾリルアミノセファロスポラン酸を原料として使用します。このプロセスには、N,O-ビス(トリメチルシリル)アセトアミドによるシリル化保護、続いてD(-)-p-ヒドロキシフェニルグリシン・ダン・カリウム塩とクロロギ酸エチルの反応生成物によるアシル化反応が含まれます。 その後、反応溶液を、アンモニア水を使用して1,2-プロピレングリコールと水の混合溶媒中で調整して、セファトリジン・プロピレングリコールを結晶化します .

科学的研究の応用

セファトリジンは、科学研究において幅広い用途があります。

化学: セファロスポリン系抗生物質の研究におけるモデル化合物として使用されます。

生物学: 細菌細胞壁の合成と耐性機構への影響が調査されています。

医学: 特にグラム陽性球菌や特定のグラム陰性菌が原因となる細菌感染症の治療に用いられます。

Safety and Hazards

将来の方向性

作用機序

セファトリジンは、細菌細胞壁の内膜に存在するペニシリン結合タンパク質に結合し、不活性化することで、抗菌効果を発揮します。これらのタンパク質は、細菌細胞壁の組み立ての最終段階と、成長と分裂中の細胞壁の再形成に関与しています。 セファトリジンはこれらのタンパク質を阻害することで、細菌細胞壁の合成と維持を阻害し、細胞の溶解と死滅につながります .

生化学分析

Biochemical Properties

Cefatrizine interacts with various biomolecules in the body. It is known to interact with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The interaction between Cefatrizine and PBPs inhibits the function of these enzymes, leading to the disruption of cell wall synthesis .

Cellular Effects

Cefatrizine’s primary effect on cells is the inhibition of cell wall synthesis in bacteria, leading to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of bacteria, making Cefatrizine a broad-spectrum antibiotic .

Molecular Mechanism

The molecular mechanism of Cefatrizine involves the inhibition of PBPs . By binding to these enzymes, Cefatrizine prevents them from performing their role in cell wall synthesis. This disruption in the construction of the bacterial cell wall leads to osmotic instability and eventually, cell death .

Metabolic Pathways

Cefatrizine’s metabolic pathways are not fully documented in the literature. Like other cephalosporins, it is expected to be primarily eliminated by the kidneys .

Transport and Distribution

The transport and distribution of Cefatrizine within cells and tissues are not fully documented in the literature. Like other cephalosporins, it is expected to be distributed throughout the body, including the penetration of tissues and body fluids .

準備方法

The preparation of cefatrizine involves several synthetic routes. One method starts with 7-tetrazolyl-aminocephalosporanic acid as the starting raw material. The process includes silylation protection with N,O-bis(trimethylsilyl)acetamide, followed by an acylation reaction with the reaction products of D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The reaction solution is then adjusted in a mixed solvent of 1,2-propylene glycol and water using ammonia water to crystallize cefatrizine propylene glycolate .

化学反応の分析

セファトリジンは、次のような様々な化学反応を受けます。

酸化: セファトリジンは、特定の条件下で酸化され、様々な酸化生成物を生成します。

還元: 還元反応は、セファロスポリン環構造を修飾することができます。

置換: 置換反応は、多くの場合、セファロスポリン環上の官能基の置換を伴います。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤などがあります

類似化合物との比較

セファトリジンは、セファロチン、セファレキシン、セファマンドールなどの他のセファロスポリンと比較されます。グラム陽性球菌に対して優れた活性を示し、大腸菌、肺炎桿菌、エンテロバクター、シトロバクター、サルモネラ、志賀菌に対してはセファロチンやセファレキシンよりも活性が高いです。 セファロチンに耐性のある菌株に対する活性は、セフォキシチンの活性よりも全体的には低くなっています .

類似の化合物には、次のようなものがあります。

- セファロチン

- セファレキシン

- セファマンドール

- セフォキシチン

セファトリジンの独特の構造と広域スペクトル活性により、様々な細菌感染症の治療において貴重な抗生物質となっています。

特性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJDOLVGGIYIQ-PBFPGSCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022752 | |

| Record name | Cefatrizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-14-6 | |

| Record name | Cefatrizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51627-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefatrizine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefatrizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefatrizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefatrizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFATRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4W949T8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cefatrizine?

A1: Cefatrizine is a β-lactam antibiotic that inhibits bacterial cell wall synthesis [, ]. Like other β-lactams, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of cefatrizine?

A2: Cefatrizine has a molecular formula of C18H18N6O5S2 and a molecular weight of 446.5 g/mol [].

Q3: Is there any spectroscopic data available for cefatrizine?

A3: While the provided research papers don't delve deeply into spectroscopic characterization, high-performance liquid chromatography (HPLC) is frequently employed to analyze cefatrizine and its related substances [, , , ]. This technique aids in separating, identifying, and quantifying cefatrizine based on its unique chemical properties.

Q4: How is cefatrizine distributed in the body?

A5: Cefatrizine exhibits a wide distribution in the body. Studies have detected its presence in various tissues, including lungs, bronchi, tonsils, paranasal sinuses, middle ear exudates, and gynecological tissues [, , , ]. It also crosses the placenta and is detectable in fetal tissues during the first half of gestation [].

Q5: How is cefatrizine eliminated from the body?

A6: Cefatrizine is primarily eliminated through the kidneys. Approximately 63-80% of an oral dose is excreted unchanged in urine [, ].

Q6: How does renal impairment affect cefatrizine pharmacokinetics?

A7: Cefatrizine elimination is significantly reduced in patients with impaired renal function. This leads to an increased elimination half-life and potentially higher peak plasma concentrations [].

Q7: What is the spectrum of activity of cefatrizine?

A8: Cefatrizine exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. It shows good activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae [, , , , ].

Q8: How does the activity of cefatrizine compare to other cephalosporins?

A9: Cefatrizine demonstrates comparable or superior activity to cephalexin, cephaloglycin, and cephradine against most gram-positive cocci, with the exception of enterococci [, ]. It also shows good activity against gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, often exceeding the activity of older cephalosporins [, , ].

Q9: Does cefatrizine show activity against β-lactamase producing bacteria?

A10: While cefatrizine is not hydrolyzed by many β-lactamases, it exhibits limited activity against some β-lactamase producing strains of Enterobacter, Serratia, and indole-positive Proteus [].

Q10: Are there studies investigating the use of cefatrizine in combination with a β-lactamase inhibitor like clavulanic acid?

A11: Yes, research has explored the in vitro activity of cefatrizine combined with clavulanic acid, revealing improved efficacy against Escherichia coli and Klebsiella spp. isolated from urinary tract infections []. This combination shows promise for empirical treatment of such infections.

Q11: What are the known mechanisms of resistance to cefatrizine?

A11: Although specific resistance mechanisms aren't extensively detailed in the provided papers, the emergence of bacterial resistance to β-lactam antibiotics, in general, is often attributed to:

Q12: How stable is cefatrizine in aqueous solutions?

A13: Cefatrizine tends to degrade in aqueous solutions, even at low temperatures [, ].

Q13: Are there strategies to improve the stability of cefatrizine in solution?

A14: Yes, adding sodium metabisulphite, a reducing agent, can partially stabilize cefatrizine in aqueous solutions []. Storing cefatrizine solutions at 4°C also provides better stability compared to freezing at -20°C []. Additionally, adding a small amount of hydrochloric acid to aqueous solutions or sera can preserve cefatrizine potency for up to four weeks, even at room temperature [].

Q14: What is the significance of cefatrizine propylene glycol?

A15: Cefatrizine propylene glycol is a formulation that enhances the stability and solubility of cefatrizine [, ]. This formulation is particularly important for parenteral administration.

Q15: What analytical methods are commonly used to determine cefatrizine concentrations?

A16: High-performance liquid chromatography (HPLC) is the primary method used for quantifying cefatrizine concentrations in various matrices, including plasma, urine, and tissue samples [, , , ]. Headspace gas chromatography can also be utilized to determine the residual propylene glycol content in cefatrizine propylene glycol formulations [].

Q16: Are there specific considerations for ensuring the quality and stability of cefatrizine formulations?

A17: Given cefatrizine's susceptibility to degradation in aqueous solutions, careful control of storage conditions, pH, and the use of stabilizing agents are crucial for maintaining its quality and efficacy [, ]. Additionally, rigorous analytical method validation is essential to ensure the accuracy, precision, and specificity of cefatrizine quantification [, ].

Q17: What is the historical context of cefatrizine development?

A19: Cefatrizine emerged as a promising oral cephalosporin in the 1970s, offering broad-spectrum activity and favorable pharmacokinetic properties [, , ]. While its use may have been overshadowed by newer generations of cephalosporins, its effectiveness in treating specific infections, particularly in combination with clavulanic acid, warrants continued investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)